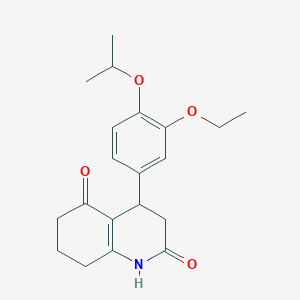![molecular formula C17H16F3NO3 B4746791 2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4746791.png)
2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, commonly known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPP is a propanamide derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MTPP has shown potential applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. MTPP has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, MTPP has been studied as a potential neuroprotective agent due to its ability to protect neurons from oxidative stress and apoptosis.
Wirkmechanismus
MTPP exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in oxidative stress. MTPP has also been shown to activate the p38 MAPK pathway, leading to the induction of apoptosis in cancer cells. Moreover, MTPP has been shown to inhibit the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MTPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway. MTPP has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Moreover, MTPP has been shown to protect neurons from oxidative stress and apoptosis by inhibiting the activity of complex I of the mitochondrial respiratory chain.
Vorteile Und Einschränkungen Für Laborexperimente
MTPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. Moreover, MTPP has shown promising results in various fields of scientific research, making it a potential candidate for further studies. However, MTPP also has some limitations for lab experiments. It is a relatively new compound, and its potential side effects and long-term effects are not yet fully understood. Moreover, MTPP may have different effects on different cell types, making it necessary to conduct further studies to determine its specificity.
Zukünftige Richtungen
There are several future directions for the study of MTPP. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies are needed to determine the specificity of MTPP and its potential side effects and long-term effects.
Conclusion:
In conclusion, MTPP is a chemical compound that has shown promising results in various fields of scientific research. It can be easily synthesized through various methods and has shown potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, MTPP exerts its effects through various mechanisms of action and has various biochemical and physiological effects. However, further studies are needed to determine its specificity and potential side effects and long-term effects.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11(24-15-10-6-5-9-14(15)23-2)16(22)21-13-8-4-3-7-12(13)17(18,19)20/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKUGBMYVPLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![8-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4746718.png)
![N-[2-(phenylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4746719.png)

![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B4746773.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)

![N-(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4746793.png)
![6-chloro-3-[(4-methoxyphenyl)amino]-4-phenyl-2(1H)-quinolinone](/img/structure/B4746794.png)
